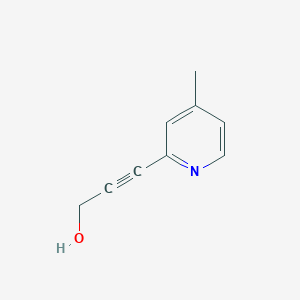
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material sciences. MPP is a derivative of pyridine and is a member of the propargyl alcohol family.
Mechanism Of Action
The mechanism of action of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is primarily through its inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes that play a critical role in programmed cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol are primarily related to its inhibition of MAO and its ability to induce apoptosis in cancer cells. Inhibition of MAO leads to an increase in the levels of neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the prevention of tumor growth.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol in lab experiments include its high yield of synthesis, low cost, and potential applications in various fields of science. However, the limitations of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
For 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol research include further investigation into its potential applications in medicine, pharmacology, and material sciences.
Synthesis Methods
The synthesis of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol involves the reaction between 4-methyl-2-pyridinecarboxaldehyde and propargyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is typically high, making it a cost-effective compound to produce.
Scientific Research Applications
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of science. In pharmacology, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters. MAO inhibitors have been used to treat depression, anxiety, and Parkinson's disease. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In material sciences, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel polymers and materials. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol-containing polymers have been shown to exhibit unique properties, such as high thermal stability, good solubility, and high mechanical strength.
properties
CAS RN |
113985-41-4 |
|---|---|
Product Name |
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(4-methylpyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-10-9(7-8)3-2-6-11/h4-5,7,11H,6H2,1H3 |
InChI Key |
GSNPIRSOFOCGEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C#CCO |
Canonical SMILES |
CC1=CC(=NC=C1)C#CCO |
synonyms |
2-Propyn-1-ol, 3-(4-methyl-2-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



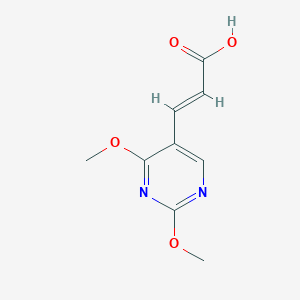
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)


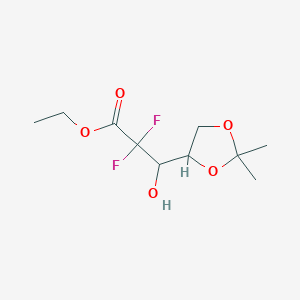
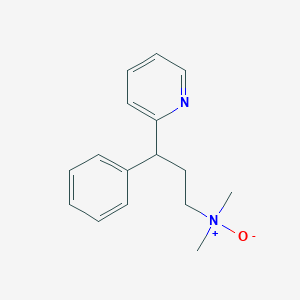
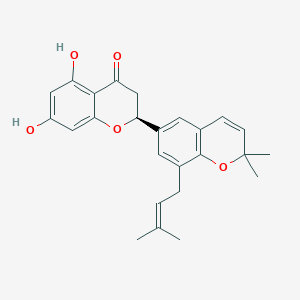
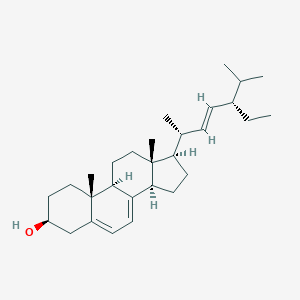

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
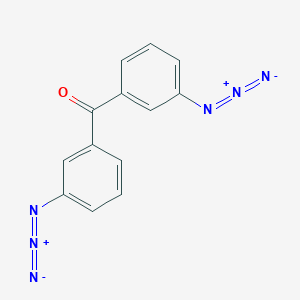


![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)